Cas no 2091482-01-6 (2-(3-Fluoroazetidin-3-yl)acetonitrile)

2-(3-Fluoroazetidin-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2091482-01-6
- EN300-7120783
- 2-(3-Fluoroazetidin-3-yl)acetonitrile
-
- Inchi: 1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2
- InChI Key: RHUDJEXBBXIDCJ-UHFFFAOYSA-N
- SMILES: FC1(CC#N)CNC1
Computed Properties
- Exact Mass: 114.05932639g/mol
- Monoisotopic Mass: 114.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 35.8Ų
2-(3-Fluoroazetidin-3-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7120783-1.0g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-7120783-0.05g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 | |
Enamine | EN300-7120783-0.5g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-7120783-10.0g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-7120783-0.25g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-7120783-0.1g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-7120783-2.5g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-7120783-5.0g |
2-(3-fluoroazetidin-3-yl)acetonitrile |
2091482-01-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 |
2-(3-Fluoroazetidin-3-yl)acetonitrile Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-(3-Fluoroazetidin-3-yl)acetonitrile
Recent Advances in the Application of 2-(3-Fluoroazetidin-3-yl)acetonitrile (CAS: 2091482-01-6) in Chemical Biology and Pharmaceutical Research
2-(3-Fluoroazetidin-3-yl)acetonitrile (CAS: 2091482-01-6) is a fluorinated heterocyclic compound that has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This compound, characterized by a fluoroazetidine ring and an acetonitrile moiety, serves as a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. The fluoroazetidine ring in 2-(3-Fluoroazetidin-3-yl)acetonitrile is particularly noteworthy, as it introduces conformational rigidity and electronic effects that can influence molecular interactions. Researchers have leveraged these properties to design and synthesize derivatives of this compound for targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases.
One of the most promising applications of 2-(3-Fluoroazetidin-3-yl)acetonitrile is in the field of kinase inhibitor development. Kinases are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, with improved selectivity profiles compared to existing inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of fluoroazetidine-based inhibitors targeting the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer progression.
In addition to its role in kinase inhibition, 2-(3-Fluoroazetidin-3-yl)acetonitrile has been investigated as a precursor for the synthesis of fluorinated analogs of natural products. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, making them more suitable for therapeutic use. A recent study in Organic Letters highlighted the use of this compound in the synthesis of fluorinated indole alkaloids, which exhibited enhanced bioactivity against bacterial and fungal pathogens.
The synthetic accessibility of 2-(3-Fluoroazetidin-3-yl)acetonitrile has also been a focus of recent research. Advances in catalytic fluorination and ring-closing methodologies have enabled more efficient and scalable routes to this compound and its derivatives. For example, a 2022 publication in Chemical Communications described a novel palladium-catalyzed fluorination strategy that significantly improved the yield and purity of fluoroazetidine-containing intermediates.
Despite these advancements, challenges remain in the optimization of 2-(3-Fluoroazetidin-3-yl)acetonitrile-based compounds for clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further preclinical studies. However, the growing body of research underscores the potential of this compound as a valuable tool in medicinal chemistry and drug discovery.
In conclusion, 2-(3-Fluoroazetidin-3-yl)acetonitrile (CAS: 2091482-01-6) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration in chemical biology and pharmaceutical research. Future studies should focus on expanding its applications, optimizing synthetic routes, and evaluating its efficacy in vivo to unlock its full potential.
2091482-01-6 (2-(3-Fluoroazetidin-3-yl)acetonitrile) Related Products
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)



